1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . This method is advantageous due to its efficiency and the ability to introduce diverse substituents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the Prins cyclization reaction offers a promising route for large-scale synthesis. The reaction conditions typically involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of the MmpL3 protein of Mycobacterium tuberculosis, showing high activity against antibiotic-sensitive and multiresistant strains.
Material Science: The unique structural features of the spirocyclic scaffold make it useful in the development of new materials with specific properties.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool in studying various biological pathways.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid: Similar in structure but with different substituents at the carboxylic acid position.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold but differ in their peripheral fragments.
Uniqueness
1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein with high efficacy sets it apart from other similar compounds .
Properties
CAS No. |
2411313-09-0 |
---|---|
Molecular Formula |
C15H25NO5 |
Molecular Weight |
299.4 |
Purity |
95 |
Origin of Product |
United States |
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